molecular formula C17H16N4O2S B2583451 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203253-23-9

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2583451
CAS No.: 1203253-23-9
M. Wt: 340.4
InChI Key: LEQHHURAGMWSTI-UHFFFAOYSA-N
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Description

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small-molecule compound of significant interest in medicinal chemistry research, primarily for its potential as a phosphodiesterase-4 (PDE4) inhibitor. This compound features a pyridazin-3(2H)-one core, a privileged structure in the development of PDE4 inhibitors, as documented in patent literature . The 5-amino group on the pyridazinone ring is a common feature in compounds with demonstrated PDE4 inhibitory activity, suggesting this reagent serves as a key chemical scaffold for investigating cyclic nucleotide-mediated signaling pathways . The specific molecular architecture, incorporating a phenyl substituent and a thiophen-2-ylmethyl acetamide side chain, positions this compound as a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize it to explore the biochemical and pharmacological effects of PDE4 inhibition, which plays a critical role in regulating inflammatory mediators. Investigations may extend to preclinical research models for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis, conditions where PDE4 is a known therapeutic target . This makes the compound particularly useful for probing the mechanisms of inflammation and immune response. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-14-9-15(12-5-2-1-3-6-12)20-21(17(14)23)11-16(22)19-10-13-7-4-8-24-13/h1-9H,10-11,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQHHURAGMWSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or phenyl-substituted reagents to introduce the phenyl group onto the pyridazinone ring.

    Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene derivatives and appropriate leaving groups.

    Final Assembly: The final step involves the coupling of the pyridazinone-thiophene intermediate with acetamide derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features:

  • Pyridazine ring : Known for its ability to interact with biological targets.
  • Thiophene ring : Adds to the lipophilicity and potentially enhances biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The incorporation of a thiophene group may enhance these effects by improving the compound's ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties
Compounds with pyridazine structures have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's potential to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Pharmacological Studies

Receptor Modulation
The compound has been evaluated for its ability to modulate various receptors involved in pain and inflammation. Preliminary studies suggest it may act as a selective inhibitor of certain chemokine receptors, which play crucial roles in inflammatory responses .

Synthesis of Derivatives
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structural framework allows for modifications that can lead to new compounds with enhanced pharmacological profiles .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyridazine derivatives, including the target compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro assays showed that the compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use as an anti-inflammatory agent. Further studies are required to elucidate the precise mechanisms involved .

Mechanism of Action

The mechanism of action of 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to DNA to exert anticancer effects.

    Electronic Properties: In materials science, the thiophene moiety can facilitate charge transport, making the compound useful in electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing in substituents on the pyridazinone core or acetamide side chain. These variations influence physicochemical properties, binding affinities, and biological activities.

Compound Name Pyridazinone Substituents Acetamide Substituent Key Differences vs. Target Compound Reference
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)acetamide 4,5-Dichloro, 6-oxo 3-(Azepan-1-ylsulfonyl)-4-methylphenyl Electron-withdrawing Cl groups; sulfonamide substituent enhances solubility but reduces metabolic stability.
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 3-Phenyl, 6-oxo 2-(Trifluoromethyl)phenyl Trifluoromethyl group increases lipophilicity and electron-withdrawing effects.
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide 5-(3-Methoxybenzyl), 3-methyl, 6-oxo 4-Bromophenyl Methoxybenzyl and bromophenyl groups enhance steric bulk and halogen bonding.
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Phenoxy core (non-pyridazinone) 1H-Pyrazol-3-yl, thiophen-2-ylmethyl Lacks pyridazinone core; used as a flavoring agent with cooling properties.

Key Observations:

Pyridazinone Core Modifications Electron-Donating vs. Withdrawing Groups: The target compound’s 5-amino group (electron-donating) contrasts with chloro substituents in ’s compound, which may reduce reactivity in nucleophilic environments .

Acetamide Side Chain Variations

  • Aromatic vs. Heteroaromatic Substituents : The thiophen-2-ylmethyl group in the target compound offers π-π stacking and sulfur-mediated interactions, unlike the trifluoromethylphenyl group in , which prioritizes hydrophobic and electronic effects .
  • Solubility and Metabolism : Sulfonamide () and bromophenyl () substituents may improve water solubility but increase susceptibility to metabolic oxidation compared to the thiophene moiety .

Biological Activity Insights Kinase Inhibition: Dichloro-substituted pyridazinones () are reported as PRMT5 inhibitors, suggesting the target compound’s amino group could modulate selectivity for related targets . Flavoring Applications: ’s phenoxy-based analogue highlights the role of structural flexibility in non-pharmacological applications, though the target compound’s pyridazinone core likely precludes such use .

Biological Activity

The compound 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity based on existing research, including data tables, case studies, and significant findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O4C_{19}H_{23}N_{5}O_{4}, with a molecular weight of 385.424 g/mol. The structure includes a pyridazine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its neuroprotective effects, cytotoxicity, and potential as an inhibitor of specific enzymes such as carbonic anhydrase.

Neuroprotective Effects

Research indicates that derivatives of pyridazine compounds exhibit neuroprotective properties. For instance, a study highlighted that certain pyridazine derivatives could protect PC12 cells from sodium nitroprusside-induced damage, showcasing their potential in neuroprotection . This suggests that This compound may similarly offer protective effects against neuronal damage.

Cytotoxicity

In terms of cytotoxicity, studies have shown that some derivatives have lower cytotoxic effects compared to standard treatments like edaravone. For example, one compound demonstrated significantly reduced cytotoxicity while exhibiting a protective effect in neuronal cell lines . This raises the possibility that the compound may also possess favorable safety profiles in cellular assays.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against carbonic anhydrase. A related study found that similar compounds exhibited selective inhibition of carbonic anhydrase II with low IC50 values, indicating strong binding affinity and potential therapeutic applications in conditions where carbonic anhydrase modulation is beneficial .

Data Tables and Research Findings

Study Compound Activity IC50 Value Notes
Study 1Compound 5cNeuroprotection16.7 nMSelective CA II inhibitor
Study 2Pyridazine DerivativeCytotoxicity ReductionN/ABetter than edaravone
Study 3Pyridazine CompoundEnzyme Inhibition12.0 nMSimilar to acetazolamide

Case Studies

  • Neuroprotection in PC12 Cells : A specific pyridazine derivative demonstrated significant neuroprotective effects against oxidative stress in PC12 cells. This study indicated that the compound could potentially be developed into a therapeutic agent for neurodegenerative diseases.
  • Carbonic Anhydrase Inhibition : Another study focused on the inhibition of carbonic anhydrase II by similar compounds, revealing that the binding affinity was significantly higher than for other isoforms, suggesting a targeted approach for drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach is to:

Use substituted pyridazine derivatives as starting materials (e.g., 5-amino-6-oxo-3-phenylpyridazine).

Introduce the thiophen-2-ylmethylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt for amide bond formation).

Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency.
Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons), thiophene methylene (δ 3.8–4.2 ppm), and acetamide carbonyl (δ 170–175 ppm).
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • FT-IR : Identify N-H stretches (3300–3400 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

Q. How is the biological activity of this compound initially assessed in vitro?

  • Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging or FRAP tests, with IC50 values compared to ascorbic acid controls.
  • Antitumor activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7), using cisplatin as a reference.
  • Dose-response curves : Conduct triplicate experiments at concentrations ranging from 1–100 μM, with statistical validation via ANOVA .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
  • Reaction path sampling : Employ tools like GRRM or AFIR to explore alternative pathways and intermediates.
  • Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C or CuI) and solvent polarity .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR vs. cell-based assays) and apply multivariate statistics (PCA or hierarchical clustering).
  • Experimental redesign : Use factorial DOE (Design of Experiments) to isolate variables like cell passage number or serum concentration.
  • Mechanistic studies : Combine siRNA knockdowns with target engagement assays (e.g., CETSA) to validate on-target effects .

Q. How can stability studies under accelerated conditions inform storage protocols?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
  • Analytical monitoring : Track degradation products via UPLC-MS/MS and identify major impurities (e.g., hydrolyzed acetamide or oxidized thiophene).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Q. What structural modifications enhance selectivity for target enzymes versus off-target kinases?

  • Methodological Answer :

  • SAR analysis : Synthesize analogs with variations in the pyridazinone ring (e.g., electron-withdrawing groups at C3) or thiophene substituents.
  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., CDK2 vs. ABL1).
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify inhibition constants (Ki) .

Q. How do solvent polarity and pH influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in Pd-mediated cross-couplings.
  • pH-dependent studies : Monitor reaction rates under buffered conditions (pH 4–10) to identify acid/base-sensitive intermediates.
  • In situ IR spectroscopy : Track real-time changes in carbonyl stretches during reactions .

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